![molecular formula C8H13Cl2N3O2 B2593004 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride CAS No. 2253640-73-0](/img/structure/B2593004.png)
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride
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Overview
Description
The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride” is a type of aromatic heterocyclic compound . The IUPAC name of this compound is "(6,7,8,9-tetrahydro-5H-imidazo [1,2-a] [1,4]diazepin-6-yl)methanol dihydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code "1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-10-1-2-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H" .Scientific Research Applications
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of compounds are crucial in medicine and agriculture. Researchers have explored the potential of EN300-6526689 as an antimicrobial agent. Its ability to inhibit bacterial and fungal growth could lead to novel treatments for infections and crop protection .
Neuropharmacology and GABA Receptors
Given its structural resemblance to diazepines, EN300-6526689 may interact with gamma-aminobutyric acid (GABA) receptors. These receptors play a vital role in neurotransmission and are targeted by anxiolytic and sedative drugs. Investigating the compound’s effects on GABAergic pathways could reveal new insights into neuropharmacology .
Synthetic Chemistry and Heterocyclic Compounds
As a complex heterocyclic compound, EN300-6526689 offers opportunities for synthetic chemists. Its unique ring system and functional groups make it an interesting substrate for organic synthesis. Researchers can explore novel reactions and transformations using this scaffold .
Biological Imaging and Fluorescent Probes
Fluorescent probes are essential tools for visualizing biological processes. Researchers have investigated the potential of EN300-6526689 as a fluorescent probe due to its inherent fluorescence properties. Its use in cellular imaging and tracking specific biomolecules could advance our understanding of cellular dynamics .
Drug Discovery and Target Identification
Screening libraries of compounds like EN300-6526689 against specific biological targets can lead to drug discovery. By identifying its interactions with proteins or enzymes, researchers may uncover new therapeutic avenues. High-throughput assays can assess its binding affinity and selectivity .
Materials Science and Organic Semiconductors
Organic semiconductors find applications in electronic devices, sensors, and solar cells. The unique structure of EN300-6526689 suggests potential as a building block for such materials. Researchers can explore its electronic properties and design derivatives for specific applications .
Safety and Hazards
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c12-8(13)6-3-9-4-7-10-1-2-11(7)5-6;;/h1-2,6,9H,3-5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPSTPICLRBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CN=C2CN1)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid;dihydrochloride |
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